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Compound of Interest

Compound Name:
6-chloro-1H-pyrazolo[4,3-

c]pyridazine

CAS No.: 2097611-04-4

Cat. No.: B6172046 Get Quote

Introduction & Structural Analysis
The pyrazolo[4,3-c]pyridazine scaffold consists of a pyrazole ring fused to a pyridazine ring.[1]

The C6 position (often corresponding to the carbon alpha to the pyridazine nitrogen, depending

on specific IUPAC numbering variations, but consistently the electrophilic center in 6-chloro

derivatives) is the primary vector for diversification.

Electronic Character: The pyridazine ring is electron-deficient (π-deficient), making the

carbons adjacent to the nitrogen atoms (C3 and C6 in the parent pyridazine; C6 in the fused

system) highly susceptible to Nucleophilic Aromatic Substitution (

).[1]

Reactivity Profile:

C6-Halides (Cl/Br): Excellent electrophiles for

and oxidative addition in transition-metal catalysis (Suzuki, Buchwald-Hartwig).[1]

C6-H: susceptible to radical alkylation (Minisci reaction), though less common than

halogen displacement.[1]
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Selectivity: In 3,6-dichloro derivatives, the C6 position is often more reactive due to the

inductive effect of the adjacent nitrogen and the lack of steric hindrance compared to the

C3 position (which is flanked by the pyrazole NH).[1]

Synthetic Strategies
The functionalization of C6 is typically achieved via a "Chlorination-Displacement" strategy.[1]

[2]

Step 1: Activation. Conversion of the C6-oxo (lactam) or C6-hydroxyl group to a C6-chloro

moiety using phosphoryl chloride (

).[1][2]

Step 2: Functionalization.

Path A (

): Direct displacement with amines, alkoxides, or thiols.[1]

Path B (Cross-Coupling): Palladium-catalyzed formation of C-C or C-N bonds.[1][2]

PART 2: Detailed Experimental Protocols
Protocol A: Synthesis of 6-Chloro-1H-pyrazolo[4,3-
c]pyridazine (Precursor)
Prerequisite for all C6 functionalization.[1]

Reagents:

6-Hydroxy-1H-pyrazolo[4,3-c]pyridazine (or tautomeric lactam)[1]

Phosphoryl chloride (

) – Chlorinating agent & Solvent[1]

-Dimethylaniline (Cat.)[1] – Catalyst (Optional)

Procedure:
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Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube (

), suspend the 6-hydroxy precursor (1.0 equiv) in neat

(10–15 volumes).

Reaction: Add

-dimethylaniline (0.1 equiv) if the substrate is unreactive.[1][2] Heat the mixture to 90–100 °C
for 3–6 hours. Monitor by TLC/LC-MS for the disappearance of the starting material and
formation of the chloro-intermediate (typically less polar).[1][2]

Work-up (CAUTION): Cool the mixture to room temperature. Slowly pour the reaction

mixture onto crushed ice/water with vigorous stirring to quench excess

. Neutralize the aqueous phase with saturated

or

to pH 7–8.[2]

Isolation: Extract with Ethyl Acetate (

).[1][2] Wash combined organics with brine, dry over anhydrous

, and concentrate.

Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Functionalization (C6-
Amination/Etherification)
Best for: Introducing aliphatic amines, anilines, or alkoxy groups.[1]

Reagents:

6-Chloro-1H-pyrazolo[4,3-c]pyridazine (1.0 equiv)[1][3][4]

Nucleophile: Primary/Secondary Amine (1.2–2.0 equiv) OR Alcohol (with NaH)[1]

Base:
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(N,N-Diisopropylethylamine) or

(2.0–3.0 equiv)[1]

Solvent:

,

, or

(for high temp)[1]

Procedure:

Dissolution: Dissolve the 6-chloro substrate in anhydrous DMF (0.2 M).

Addition: Add the base followed by the amine nucleophile.[1][2]

Reaction:

Reactive Amines: Stir at Room Temperature for 2–12 h.

Anilines/Steric hindered amines: Heat to 80–120 °C in a sealed tube.

Work-up: Dilute with water. If the product precipitates, filter and wash with water.[2] If not,

extract with EtOAc/LiCl (5% aq) to remove DMF.[1]

Yield: Typically 70–90%.[1][2]

Protocol C: Suzuki-Miyaura Cross-Coupling (C6-
Arylation)
Best for: Introducing aryl or heteroaryl groups.[1][2]

Reagents:

6-Chloro-1H-pyrazolo[4,3-c]pyridazine (1.0 equiv)[1][3][4]

Aryl Boronic Acid/Pinacol Ester (1.2–1.5 equiv)[1]
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Catalyst:

or

(5–10 mol%)[1]

Base:

(2M aq) or

(solid) (3.0 equiv)[1]

Solvent: 1,4-Dioxane/Water (4:[1]1) or DME/Water[1]

Procedure:

Degassing: Combine substrate, boronic acid, and base in the solvent mixture.[2] Sparge with

Argon/Nitrogen for 10 minutes (Critical to prevent homocoupling/dehalogenation).[1][2]

Catalyst: Add the Pd catalyst under inert atmosphere.

Reaction: Heat to 90–100 °C for 4–16 hours.

Scavenging: Filter through a Celite pad to remove Palladium black.[1][2]

Purification: Concentrate and purify via silica gel chromatography. Note: Pyrazoles can

streak on silica; add 1%

to the eluent.[1][2]

PART 3: Visualization & Data
Reactivity Map & Decision Tree
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Pyrazolo[4,3-c]pyridazine
Scaffold C6-OH (Lactam)

Precursor Synthesis C6-Chloro
(Electrophilic Hub)

POCl3, 100°C
(Chlorination)

C6-Amine/Ether
(via SNAr)

HNR2, Base, Heat
(Nucleophilic Disp.)

C6-Aryl/Heteroaryl
(via Suzuki)

Ar-B(OH)2, Pd(0)
(C-C Coupling)

C6-Aniline
(via Buchwald)

Ar-NH2, Pd(L), Base
(C-N Coupling)

Click to download full resolution via product page

Caption: Synthetic workflow for diversifying the C6 position starting from the hydroxy-precursor.

[1]

Troubleshooting Guide
Issue Probable Cause Solution

Low Yield in Competitive N-alkylation or

hydrolysis

Use anhydrous solvents;

Ensure base is non-

nucleophilic (e.g., DIPEA vs.

Pyridine).[1]

Dechlorination (Suzuki) -hydride formation (beta-

elimination)

Switch solvent to

Toluene/Water; reduce

reaction time; use

.[1]

Incomplete Chlorination
Wet

or unreactive lactam

Add catalytic

-dimethylaniline or

; Ensure anhydrous conditions.

[2]

Poor Solubility
Pyrazole NH hydrogen

bonding

Protect N1/N2 (e.g., THP,

SEM, Boc) prior to C6

functionalization.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b6172046?utm_src=pdf-body
https://www.fishersci.com/us/en/browse/80013916/pyrazolopyridines
https://webbook.nist.gov/cgi/cbook.cgi?ID=C289805&Units=SI
https://pubchemlite.lcsb.uni.lu/e/compound/165587240
https://pubchemlite.lcsb.uni.lu/compounds?query=C5H3ClN4S
https://webbook.nist.gov/cgi/cbook.cgi?ID=C289805&Units=SI
https://pubchem.ncbi.nlm.nih.gov/compound/165587240
https://www.fishersci.com/us/en/browse/80013916/pyrazolopyridines
https://www.fishersci.com/us/en/browse/80013916/pyrazolopyridines
https://webbook.nist.gov/cgi/cbook.cgi?ID=C289805&Units=SI
https://www.fishersci.com/us/en/browse/80013916/pyrazolopyridines
https://webbook.nist.gov/cgi/cbook.cgi?ID=C289805&Units=SI
https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.202302156
https://www.fishersci.com/us/en/browse/80013916/pyrazolopyridines
https://www.benchchem.com/product/b6172046?utm_src=pdf-custom-synthesis
https://www.fishersci.com/us/en/browse/80013916/pyrazolopyridines
https://webbook.nist.gov/cgi/cbook.cgi?ID=C289805&Units=SI
https://pubchemlite.lcsb.uni.lu/e/compound/165587240
https://pubchemlite.lcsb.uni.lu/e/compound/165587240
https://pubchemlite.lcsb.uni.lu/compounds?query=C5H3ClN4S
https://www.benchchem.com/product/b6172046#functionalization-of-c6-position-in-pyrazolo-4-3-c-pyridazine
https://www.benchchem.com/product/b6172046#functionalization-of-c6-position-in-pyrazolo-4-3-c-pyridazine
https://www.benchchem.com/product/b6172046#functionalization-of-c6-position-in-pyrazolo-4-3-c-pyridazine
https://www.benchchem.com/product/b6172046#functionalization-of-c6-position-in-pyrazolo-4-3-c-pyridazine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6172046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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